

Application Notes and Protocols: Spectroscopic Analysis of Lyciumamide B

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Compound of Interest

Compound Name: *Lyciumamide B*

Cat. No.: *B15589421*

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Abstract

Lyciumamide B, also known as Grossamide, is a naturally occurring lignanamide found in plants of the *Lycium* genus and *Cannabis sativa*. It has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides a detailed overview of the spectroscopic analysis of **Lyciumamide B**, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are provided to facilitate its identification and characterization in a research and drug development context.

Molecular Structure

Lyciumamide B (Grossamide) is a dimeric neolignanamide. Its structure has been elucidated and revised, with the currently accepted structure being a dimer of feruloyltyramine.

IUPAC Name: (2R,3R)-rel-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-1-[[2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-2-propen-2-yl]-7-methoxy-3-benzofurancarboxamide

Molecular Formula: $C_{36}H_{36}N_2O_8$

Molecular Weight: 624.68 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For **Lyciumamide B**, ^1H and ^{13}C NMR, along with 2D NMR experiments like COSY, HSQC, and HMBC, are crucial for assigning the complex structure.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Lyciumamide B** (Grossamide) in Acetone- d_6

Position	δC (ppm)	δH (ppm, J in Hz)
1	130.5	7.12, s
2	113.3	
3	146.1	
4	151.3	
5	113.1	6.69, s
6	129.8	
7	167.9	
8	43.1	
9	35.5	3.47, t (7.4)
1'	130.4	
2'	111.1	
3'	145.5	
4'	150.5	6.78, d (8.1)
5'	116.2	
6'	120.8	
7'	87.8	
8'	55.4	4.68, d (8.9)
9'	168.4	
10'	41.8	
11'	35.1	
12'	131.7	2.78, t (7.5)
13'	116.0	
14'	156.4	

15'	116.0	6.81, d (8.5)
16'	131.7	
17'	127.8	
18'	141.2	7.45, d (15.8)
19'	118.9	6.55, d (15.8)
OMe-3	56.2	3.84, s
OMe-3'	56.1	3.86, s

Data adapted from literature reports on the revised structure of **Lyciumamide B**, identified as Grossamide. Chemical shifts are reported in ppm relative to the solvent signal.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique suitable for analyzing **Lyciumamide B**. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for **Lyciumamide B**

Parameter	Value
Ionization Mode	ESI
Molecular Formula	C ₃₆ H ₃₆ N ₂ O ₈
Calculated m/z [M+H] ⁺	625.2548
Observed m/z [M+H] ⁺	Varies by instrument

Expected ESI-MS/MS Fragmentation: The fragmentation of amides in ESI-MS often involves the cleavage of the amide bond (N-CO)[1][2]. For **Lyciumamide B**, the protonated molecule [M+H]⁺ would be the precursor ion. Key fragmentation pathways would likely involve the cleavage of the two amide linkages, leading to the loss of the tyramine moieties. Due to the

presence of aromatic rings and ether linkages, characteristic fragmentation patterns involving retro-Diels-Alder (RDA) reactions could also be observed[3][4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Lyciumamide B** is expected to show characteristic absorption bands for its amide, hydroxyl, aromatic, and ether functionalities.

Table 3: Expected Characteristic IR Absorption Bands for **Lyciumamide B**

Functional Group	Characteristic Absorption (cm ⁻¹)	Notes
O-H Stretch (Phenolic)	3500 - 3200 (broad, strong)	The broadness is due to hydrogen bonding[5][6].
N-H Stretch (Amide)	3500 - 3300 (medium)	Secondary amides typically show a single band[7].
C-H Stretch (Aromatic)	3100 - 3000 (multiple weak bands)	Characteristic of sp ² C-H bonds[5].
C-H Stretch (Aliphatic)	2950 - 2850 (medium to strong)	From the methylene groups in the side chains[7].
C=O Stretch (Amide I)	1690 - 1630 (strong)	The position is influenced by conjugation and hydrogen bonding[7][8][9].
N-H Bend (Amide II)	1640 - 1550 (medium)	A characteristic band for secondary amides[9].
C=C Stretch (Aromatic)	1600 - 1450 (multiple medium to weak bands)	Indicates the presence of the benzene rings[5].
C-O Stretch (Ether/Phenol)	1280 - 1050 (strong)	A complex region with contributions from both ether and phenolic C-O bonds[6].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores. **Lyciumamide B**, with its multiple aromatic rings and conjugated systems, is expected to exhibit distinct absorption maxima (λ_{max}) in the UV region.

Table 4: Expected UV-Vis Absorption Maxima for **Lyciumamide B** in Methanol

Expected λ_{max} (nm)	Chromophore
~280 - 290	Phenyl groups ($\pi \rightarrow \pi^*$ transitions)
~320 - 330	Cinnamic acid derivatives (conjugated system)

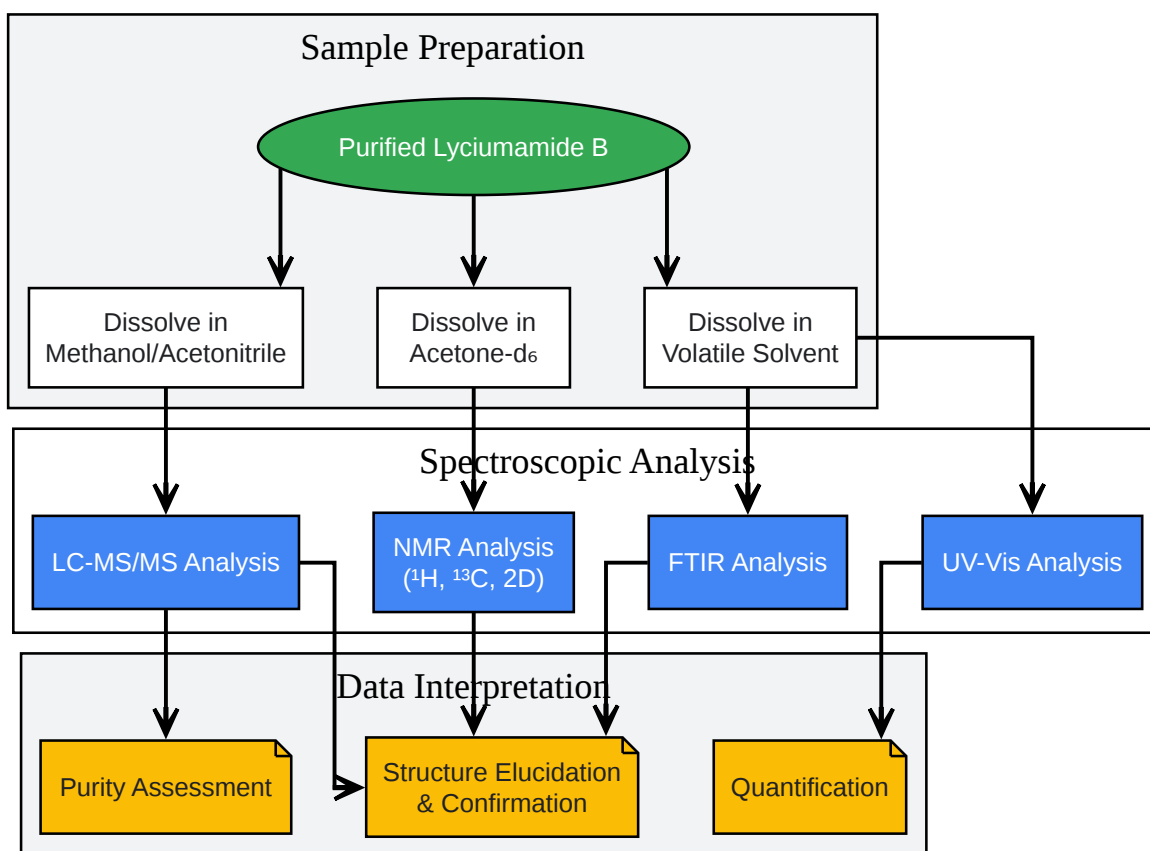
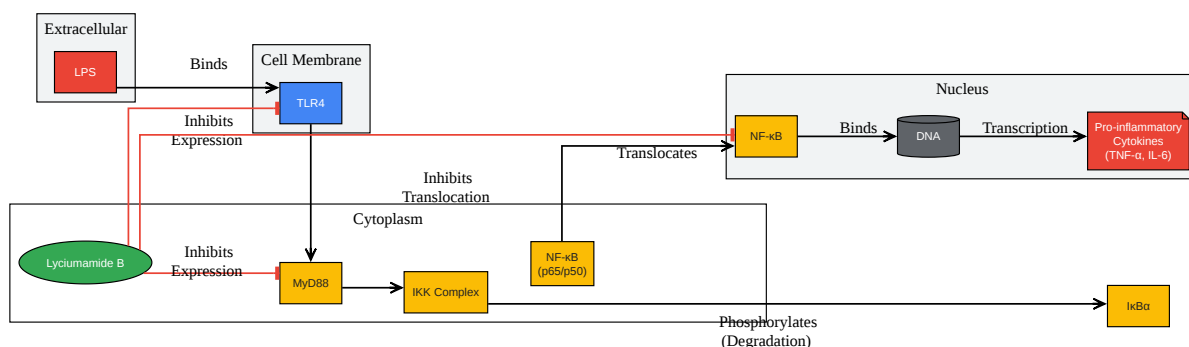
The exact λ_{max} values can be influenced by the solvent and the specific substitution pattern on the aromatic rings[10][11].

Biological Activity and Signaling Pathways

Lyciumamide B (Grossamide) has been reported to possess significant anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Grossamide exhibits anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglia cells[5][7]. The proposed mechanism involves the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway. Grossamide inhibits the expression of TLR4 and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88)[4]. This leads to the suppression of Nuclear Factor-kappa B (NF- κ B) activation, a critical transcription factor for pro-inflammatory cytokines like TNF- α and IL-6[4][7].



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